molecular formula C14H10BrN3OS2 B3586776 2-[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide

2-[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide

Cat. No.: B3586776
M. Wt: 380.3 g/mol
InChI Key: QMFIIDJHIGUQJM-UHFFFAOYSA-N
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Description

2-[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide is a complex organic compound that belongs to the class of thienopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating these derivatives with formic acid or triethyl orthoformate . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce different functional groups into the molecule .

Scientific Research Applications

2-[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide apart from these similar compounds is its unique sulfanylacetamide group, which can significantly alter its chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

2-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3OS2/c15-9-3-1-8(2-4-9)10-5-20-13-12(10)14(18-7-17-13)21-6-11(16)19/h1-5,7H,6H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFIIDJHIGUQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCC(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide
Reactant of Route 2
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2-[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide
Reactant of Route 3
2-[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide
Reactant of Route 4
2-[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide
Reactant of Route 5
Reactant of Route 5
2-[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide
Reactant of Route 6
2-[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide

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